- Fast and efficient extraction of DNA from meat and meat derived products using aqueous ionic liquid buffer systems, New Journal of Chemistry, 2015, 39(6), 4994-5002

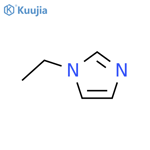

Cas no 65039-03-4 (1H-Imidazolium,3-ethyl-1-methyl-)

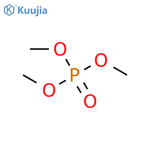

65039-03-4 structure

Nome do Produto:1H-Imidazolium,3-ethyl-1-methyl-

N.o CAS:65039-03-4

MF:C6H11N2+

MW:111.16494

CID:507969

1H-Imidazolium,3-ethyl-1-methyl- Propriedades químicas e físicas

Nomes e Identificadores

-

- 1H-Imidazolium,3-ethyl-1-methyl-

- 1-ethyl-3-methylimidazol-3-ium

- 1-Ethyl-3-methylimidazolium

- 1H-Imidazolium,1-ethyl-3-methyl- (9CI)

- 1-Methyl-3-ethylimidazolium

- 3-Ethyl-1-methylimidazolium

-

Propriedades Computadas

- Massa Exacta: 113.10799

Propriedades Experimentais

- PSA: 7.68

1H-Imidazolium,3-ethyl-1-methyl- Método de produção

Synthetic Routes 1

Condições de reacção

1.1 rt; rt → 80 °C; 24 h, 80 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 12 h, 130 °C

Referência

- Research on the degradation behaviors of wood pulp cellulose in ionic liquids, Journal of Molecular Liquids, 2022, 356,

Synthetic Routes 3

Condições de reacção

1.1 Solvents: Methanol , Water ; rt

Referência

- Nonlinear, resonance-stabilized pseudohalides: from alkali methanides to ionic liquids of methanides, European Journal of Inorganic Chemistry, 2006, (21), 4294-4308

Synthetic Routes 4

Condições de reacção

1.1 100 °C; 80 h, 120 °C

Referência

- Screening of glycoside hydrolases and ionic liquids for fibre modification, Journal of Chemical Technology and Biotechnology, 2018, 93(3), 818-826

Synthetic Routes 5

Condições de reacção

1.1 3 d, 120 °C

Referência

Imidazolium dialkylphosphates-a class of versatile, halogen-free and hydrolytically stable ionic liquids

,

Green Chemistry,

2007,

9(3),

233-242

Synthetic Routes 6

Condições de reacção

Referência

Structure and thermal stability of sugarcane bagasse cellulose regenerated from dialkylphosphate ionic liquids

,

Advanced Materials Research (Durnten-Zurich,

2013,

800,

106-110

Synthetic Routes 7

Condições de reacção

1.1 24 h, 80 °C

Referência

- Dissolution capacity and rheology of cellulose in ionic liquids composed of imidazolium cation and phosphate anions, Polymers for Advanced Technologies, 2019, 30(7), 1751-1758

Synthetic Routes 8

Condições de reacção

1.1 Solvents: Acetonitrile ; 6.5 h, 75 °C

Referência

- Method for preparing imidazolium dialkyl phosphate ionic liquid, China, , ,

Synthetic Routes 9

Condições de reacção

1.1 12 h, 423 K

Referência

- Highly Efficient Dissolution of Wool Keratin by Dimethylphosphate Ionic Liquids, ACS Sustainable Chemistry & Engineering, 2015, 3(11), 2925-2932

Synthetic Routes 10

Condições de reacção

1.1 24 h, 80 °C

Referência

- Development of Nanoscale Hybrids from Ionic Liquid-Peptide Amphiphile Assemblies as New Functional Materials, ACS Omega, 2020, 5(24), 14543-14554

Synthetic Routes 11

Condições de reacção

1.1 25 °C → 60 °C; 24 h, 60 °C

1.2 Solvents: Diethyl ether ; 60 °C; 6 h, 60 °C; 24 h, 80 °C

1.2 Solvents: Diethyl ether ; 60 °C; 6 h, 60 °C; 24 h, 80 °C

Referência

- Treating agent for polysaccharide, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condições de reacção

1.1 rt; rt → 80 °C; 24 h, 80 °C

Referência

- Direct extraction of genomic DNA from maize with aqueous ionic liquid buffer systems for applications in genetically modified organisms analysis, Analytical and Bioanalytical Chemistry, 2014, 406(30), 7773-7784

Synthetic Routes 13

Condições de reacção

1.1 24 h, 80 °C

Referência

- Imidazolium dialkylphosphates-a class of versatile, halogen-free and hydrolytically stable ionic liquids, Green Chemistry, 2007, 9(3), 233-242

Synthetic Routes 14

Condições de reacção

1.1 12 h, 150 °C

Referência

- Effects of water content on the dissolution behavior of wool keratin using 1-ethyl-3-methylimidazolium dimethylphosphate, Science China: Chemistry, 2017, 60(7), 934-941

Synthetic Routes 15

Condições de reacção

1.1 Solvents: Acetonitrile ; 6 d, 353 K

Referência

- Formation and Substructure of Cellulose/Ionic Liquid Complex Crystals: Results from Wide-Angle X-ray Scattering and Solid-State 13C NMR Spectroscopy, Crystal Growth & Design, 2022, 22(12), 7603-7610

Synthetic Routes 16

Condições de reacção

1.1 25 °C → 60 °C; 24 h, 60 °C

Referência

- Ionic liquid for polysaccharide treatment, Japan, , ,

Synthetic Routes 17

Condições de reacção

1.1 1 h, 100 °C; 18 h, 80 °C

Referência

- On the solubility of wood in non-derivatising ionic liquids, Green Chemistry, 2013, 15(9), 2374-2378

Synthetic Routes 18

Condições de reacção

1.1 0.3 min, 150 °C

Referência

- Microwave-assisted synthesis of ionic liquids of phosphate and application in Knoevenagel reaction, Nanjing Hangkong Hangtian Daxue Xuebao, 2009, 41(3), 414-417

Synthetic Routes 19

Condições de reacção

1.1 Solvents: Methyl isobutyl ketone ; rt; 15 min, rt; rt → 110 °C; 12 h, 110 °C

Referência

- Extraction of Polyhydroxyalkanoates from Purple Non-Sulfur Bacteria by Non-Chlorinated Solvents, Polymers (Basel, 2021, 13(23),

Synthetic Routes 20

Condições de reacção

Referência

- DBN-based ionic liquids with high capability for the dissolution of wool keratin, RSC Advances, 2017, 7(4), 1981-1988

Synthetic Routes 21

Condições de reacção

1.1 4 h, 120 °C; 18 h, 120 °C

Referência

- Process for fibrillating lignocellulosic materials using ionic liquids, World Intellectual Property Organization, , ,

Synthetic Routes 22

Condições de reacção

1.1 72 h, 80 °C

Referência

- additive for lubricating oil comprising ionic liquid, World Intellectual Property Organization, , ,

Synthetic Routes 23

Condições de reacção

1.1 2 min, 150 °C

Referência

Microwave-assisted synthesis of ionic liquids of phosphate and application in Knoevenagel reaction

,

Nanjing Hangkong Hangtian Daxue Xuebao,

2009,

41(3),

414-417

Synthetic Routes 24

Condições de reacção

1.1 36 h, 100 °C

Referência

Phosphate and Phosphonate-Based Ionic Liquids as New Additives in Foeniculum vulgare Essential Oil Extraction

,

Australian Journal of Chemistry,

2018,

71,

127-132

Synthetic Routes 25

Condições de reacção

1.1 10 h, 423 K

Referência

Extractive Desulfurization of Gasoline Using Imidazolium-Based Phosphoric Ionic Liquids

,

Energy & Fuels,

2006,

20(5),

2083-2087

1H-Imidazolium,3-ethyl-1-methyl- Raw materials

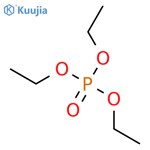

- Triethyl phosphate

- 1H-Imidazolium,3-ethyl-1-methyl-

- Trimethyl phosphate

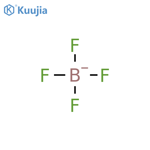

- Borate(1-),tetrafluoro-

- 1-Ethyl-1H-imidazole

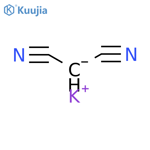

- Propanedinitrile, ion(1-), potassium

- 1-Methylimidazole

- 1-Ethyl-3-methylimidazolium bromide

1H-Imidazolium,3-ethyl-1-methyl- Preparation Products

1H-Imidazolium,3-ethyl-1-methyl- Literatura Relacionada

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

65039-03-4 (1H-Imidazolium,3-ethyl-1-methyl-) Produtos relacionados

- 1485712-52-4(1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride)

- 2877675-89-1(7-(4-chlorophenyl)-3-(cyclohexylmethyl)sulfanyl-7H,8H-1,2,4triazolo4,3-apyrazin-8-one)

- 922006-69-7(4-tert-butyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide)

- 1183040-46-1(Methyl 2-amino-6-chloro-3-methoxybenzoate)

- 883230-66-8(4-Bromo-2-fluorothiobenzamide)

- 2639424-37-4(Tert-butyl 2,3-diaminopyridine-4-carboxylate)

- 2250056-46-1(CH2Cooh-peg9-CH2cooh)

- 1396794-03-8(2-4-(propane-1-sulfonyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol)

- 1166820-41-2(2-Benzyloctahydropyrrolo[3,4-c]pyrrole hydrochloride)

- 1502768-41-3(2,2-Dimethyl-3-(1-methyl-1h-imidazol-2-yl)propanoic acid)

Fornecedores recomendados

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

atkchemica

Membro Ouro

CN Fornecedor

Reagente

Hebei Ganmiao New material Technology Co., LTD

Membro Ouro

CN Fornecedor

A granel

Taian Jiayue Biochemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Synrise Material Co. Ltd.

Membro Ouro

CN Fornecedor

A granel